alpha-CIS-BERGAMOTENE alpha-CIS-BERGAMOTENE (-)-endo-alpha-bergamotene is a cis-alpha-bergamotene that has (S,S,S)-configuration. It has a role as a plant metabolite.
(-)-Endo-alpha-bergamotene is a natural product found in Helichrysum italicum, Hamamelis virginiana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 18252-46-5
VCID: VC0106641
InChI: InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3/t13-,14-,15-/m0/s1
SMILES: CC1=CCC2CC1C2(C)CCC=C(C)C
Molecular Formula: C₁₅H₂₄
Molecular Weight: 204.35

alpha-CIS-BERGAMOTENE

CAS No.: 18252-46-5

Cat. No.: VC0106641

Molecular Formula: C₁₅H₂₄

Molecular Weight: 204.35

* For research use only. Not for human or veterinary use.

alpha-CIS-BERGAMOTENE - 18252-46-5

Specification

CAS No. 18252-46-5
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35
IUPAC Name (1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene
Standard InChI InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3/t13-,14-,15-/m0/s1
SMILES CC1=CCC2CC1C2(C)CCC=C(C)C

Introduction

Chemical Structure and Properties

Molecular Structure

Alpha-CIS-BERGAMOTENE is defined by its molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . It features a distinctive bicyclic framework with a bridged 6/4 bicyclic skeleton, characteristic of the bergamotene family. The compound represents one of four stereoisomers of bergamotene, including α-cis-, α-trans-, β-cis-, and β-trans-bergamotene, which differ in the location of double bonds and stereochemistry .

Physical Properties

This compound demonstrates solubility primarily in organic solvents while exhibiting poor solubility in water. Under normal conditions, alpha-CIS-BERGAMOTENE maintains relative stability, although it may undergo oxidation reactions when exposed to air or other oxidizing agents. As a volatile compound, it contributes significantly to the characteristic aroma profiles of various plant essential oils where it naturally occurs.

Chemical Classification

Alpha-CIS-BERGAMOTENE belongs to the class of bicyclic sesquiterpenoids, which are terpenes containing exactly two fused rings. While formally classified as a polycyclic hydrocarbon, biochemically it functions as a sesquiterpene, comprised of three isoprene units (C₁₅H₂₄) . This classification places it within the broader family of terpenoids, one of the most diverse groups of plant secondary metabolites.

Stereochemistry

The "CIS" designation in alpha-CIS-BERGAMOTENE specifically refers to its stereochemical configuration. This compound is also known as (-)-endo-alpha-bergamotene and possesses an (S,S,S)-configuration that determines its three-dimensional structure . This specific stereochemistry significantly influences its biological activity, reactivity, and interactions with other molecules in biological systems.

Natural Occurrence

Plant Sources

Alpha-CIS-BERGAMOTENE occurs naturally in numerous plant species, predominantly in their essential oils. It has been identified in carrot, bergamot, lime, citron, cottonseed, and kumquat . Additionally, research has documented its presence in Humulus lupulus (hops), Perilla frutescens, and Cannabis sativa subspecies . In these plants, it often comprises a minor but significant component of their volatile profile.

Fungal Production

Beyond plant sources, certain fungi synthesize alpha-CIS-BERGAMOTENE as a secondary metabolite. Species such as Aspergillus fumigatus and marine fungi like Nectria sp. HLS206 produce this compound through specialized biosynthetic pathways. This microbial production presents potential alternatives for obtaining the compound beyond plant extraction methods.

Ecological Distribution

The ecological distribution of alpha-CIS-BERGAMOTENE varies significantly across different plant tissues and environmental conditions. In many cases, its production increases in response to specific environmental stressors, particularly herbivore attacks, suggesting its important role in plant adaptive responses to ecological challenges .

Biosynthesis

Biosynthetic Pathway

The biosynthesis of alpha-CIS-BERGAMOTENE proceeds primarily through the mevalonic acid pathway (MVA) in the cytosol, although recent research has identified cross-talk with the methyl-eritritol-phosphate (MEP) pathway in plastids . The process begins with farnesyl pyrophosphate (FPP), a universal precursor in sesquiterpene biosynthesis, which undergoes cyclization reactions to yield the distinctive bicyclic structure of bergamotene .

Enzymatic Regulation

Specific enzymes catalyze the conversion of farnesyl pyrophosphate to alpha-CIS-BERGAMOTENE. These include various terpene synthases such as (-)-endo-alpha-bergamotene synthase . A particularly significant enzyme identified in Nicotiana attenuata is NaTPS38, a monoterpene-synthase-derived sesquiterpene synthase that regulates both herbivory-induced and floral (E)-α-bergamotene production .

Genetic Control

The expression pattern of NaTPS38 accounts for variation in bergamotene emission among natural plant accessions . Differential expression of this single gene in different plant tissues contributes to the tissue-specific emission patterns observed in nature. This genetic regulation represents an elegant example of how plants can utilize the same compound for different ecological functions through precise control of its spatial and temporal expression.

Chemical Synthesis

Historical Developments

The total synthesis of racemic alpha-trans- and alpha-cis-bergamotene dates back to at least 1977, demonstrating the longstanding scientific interest in these compounds . Early synthetic approaches typically involved multiple reaction steps and often resulted in mixtures of isomers that required additional purification.

Modern Synthetic Methods

Contemporary synthesis of alpha-CIS-BERGAMOTENE generally involves multi-step processes that carefully control stereochemistry. Laboratory methods typically employ specific catalysts, temperature controls, and reaction conditions to achieve the desired stereochemical outcome. The synthesis often begins with simpler precursors that are gradually elaborated to construct the complex bicyclic framework.

Synthetic Challenges

The synthesis of alpha-CIS-BERGAMOTENE presents several challenges, most notably the establishment of the correct stereochemistry across the molecule. The bicyclic structure requires carefully controlled cyclization reactions, and the separation of the desired isomer from structurally similar byproducts often necessitates sophisticated purification techniques.

Biological Activities

Plant-Pollinator Interactions

In night-flowering wild tobacco (Nicotiana attenuata), the emission of (E)-α-bergamotene from flowers significantly increases pollination success by adult Manduca sexta moths . This represents a fascinating example of how plants utilize specific volatile compounds to attract pollinators and ensure reproductive success.

Plant Defense Mechanisms

Remarkably, the same compound that attracts pollinators in flowers also functions in leaf tissues to mediate indirect defense against herbivores . When plant leaves are damaged by insect feeding, they release alpha-bergamotene, which attracts natural enemies of the herbivores, thus serving as an indirect defense mechanism . This dual function highlights the ecological versatility of this compound.

Resolving Ecological Dilemmas

Research on Nicotiana attenuata has demonstrated how differential expression of a single gene (NaTPS38) results in tissue-specific emission of alpha-bergamotene, contributing to resolving the dilemma plants face when their pollinators are also herbivores . By controlling when and where the compound is produced, plants can optimize both pollination and defense functions.

Antimicrobial Properties

Alpha-CIS-BERGAMOTENE has demonstrated antimicrobial and anti-inflammatory properties in various studies. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, while its anti-inflammatory effects may involve inhibition of pro-inflammatory cytokines and enzymes.

Applications

Research Applications

Alpha-CIS-BERGAMOTENE serves as a model compound for studying sesquiterpene biosynthesis and reaction mechanisms. It provides valuable insights into plant-herbivore and plant-pollinator interactions, making it an important tool in chemical ecology research. Additionally, it serves as a precursor in the biosynthesis of more complex compounds.

Industrial Uses

The compound finds applications in the perfumery and flavoring industries due to its presence in various essential oils. Its distinctive aroma contributes to the characteristic profiles of several botanical products. Additionally, it is being investigated for potential use in natural pesticides and insect repellents, leveraging its role in plant defense systems.

Analytical Methods

Detection Techniques

Modern analytical chemistry employs various techniques to detect and identify alpha-CIS-BERGAMOTENE in complex mixtures. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) represents the gold standard for identification and quantification of this volatile compound in plant extracts and essential oils.

Spectroscopic Characterization

Comprehensive characterization of alpha-CIS-BERGAMOTENE typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, infrared (IR) spectroscopy for functional group identification, and mass spectrometry for molecular weight confirmation and fragmentation pattern analysis.

Data Repositories

Table 1: Key Properties of Alpha-CIS-BERGAMOTENE

PropertyDescription
Chemical FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
CAS Number18252-46-5
Alternate Names(-)-endo-alpha-bergamotene, cis-alpha-Bergamotene
Stereochemistry(S,S,S)-configuration
Physical StateLiquid at room temperature
SolubilitySoluble in organic solvents, poorly soluble in water
Natural SourcesCarrot, bergamot, lime, citron, cottonseed, kumquat, Humulus lupulus, Perilla frutescens
Biological FunctionsPollinator attraction, herbivore defense, pheromone activity
Biosynthetic OriginDerived from farnesyl pyrophosphate via terpene synthases

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